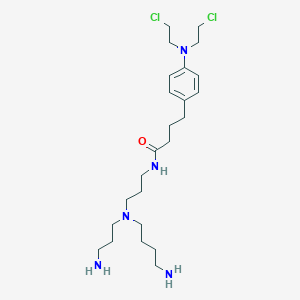

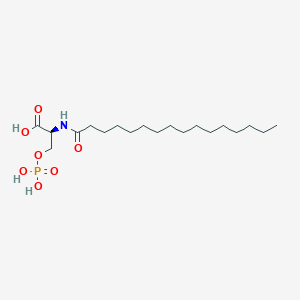

Chlorambucil-spermidine conjugate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cancer has been a leading cause of death worldwide, and the search for effective therapies has been ongoing. One approach to cancer treatment is chemotherapy, which involves the use of drugs that target and kill cancer cells. However, chemotherapy is often associated with adverse side effects due to the lack of selectivity of the drugs. In recent years, researchers have been exploring the use of targeted drug delivery systems to improve the efficacy and safety of chemotherapy. One such system is the chlorambucil-spermidine conjugate.

Wirkmechanismus

The chlorambucil-spermidine conjugate exerts its cytotoxic effects by inducing DNA damage and inhibiting DNA synthesis in cancer cells. The release of the drug specifically in cancer cells leads to a higher concentration of the drug in the tumor, resulting in increased efficacy and reduced toxicity.

Biochemische Und Physiologische Effekte

The chlorambucil-spermidine conjugate has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. The conjugate has also been shown to modulate the expression of genes involved in cell cycle regulation and DNA repair.

Vorteile Und Einschränkungen Für Laborexperimente

The chlorambucil-spermidine conjugate has several advantages for lab experiments. Firstly, the conjugate is highly selective for cancer cells, reducing the need for large amounts of the drug. Secondly, the conjugate can be easily synthesized using standard laboratory techniques. However, the conjugate has limitations, such as the need for specific enzymes to cleave the linker molecule, which may not be present in all types of cancer cells.

Zukünftige Richtungen

There are several future directions for the development of the chlorambucil-spermidine conjugate. Firstly, researchers are exploring the use of alternative linker molecules that can be cleaved by a wider range of enzymes. Secondly, researchers are investigating the use of the conjugate in combination with other chemotherapy drugs to improve efficacy. Thirdly, researchers are exploring the use of the conjugate in combination with targeted therapies, such as immunotherapy, to improve treatment outcomes.

Conclusion:

The chlorambucil-spermidine conjugate is a promising targeted drug delivery system for cancer treatment. The conjugate has been shown to be effective in inhibiting tumor growth and inducing apoptosis in cancer cells. Further research is needed to optimize the synthesis and delivery of the conjugate and to explore its use in combination with other therapies.

Synthesemethoden

The chlorambucil-spermidine conjugate is synthesized by linking the drug chlorambucil with the natural polyamine spermidine. The synthesis involves the use of a linker molecule that connects the two compounds. The linker molecule is designed to be cleaved by enzymes that are overexpressed in cancer cells, leading to the release of the drug specifically in cancer cells.

Wissenschaftliche Forschungsanwendungen

The chlorambucil-spermidine conjugate has been studied extensively in vitro and in vivo. In vitro studies have shown that the conjugate is selectively toxic to cancer cells, with minimal toxicity to normal cells. In vivo studies have shown that the conjugate is effective in inhibiting tumor growth in animal models of cancer.

Eigenschaften

CAS-Nummer |

143984-22-9 |

|---|---|

Produktname |

Chlorambucil-spermidine conjugate |

Molekularformel |

C24H43Cl2N5O |

Molekulargewicht |

488.5 g/mol |

IUPAC-Name |

N-[3-[4-aminobutyl(3-aminopropyl)amino]propyl]-4-[4-[bis(2-chloroethyl)amino]phenyl]butanamide |

InChI |

InChI=1S/C24H43Cl2N5O/c25-12-20-31(21-13-26)23-10-8-22(9-11-23)6-3-7-24(32)29-16-5-19-30(18-4-15-28)17-2-1-14-27/h8-11H,1-7,12-21,27-28H2,(H,29,32) |

InChI-Schlüssel |

VFXZTLHEGAIJBS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCCC(=O)NCCCN(CCCCN)CCCN)N(CCCl)CCCl |

Kanonische SMILES |

C1=CC(=CC=C1CCCC(=O)NCCCN(CCCCN)CCCN)N(CCCl)CCCl |

Andere CAS-Nummern |

143984-22-9 |

Synonyme |

CBSP conjugate chlorambucil-spermidine conjugate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)

![4-Methylbenz[a]anthracene](/img/structure/B134977.png)

![(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B134981.png)